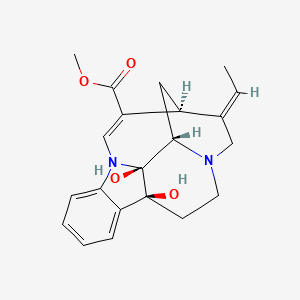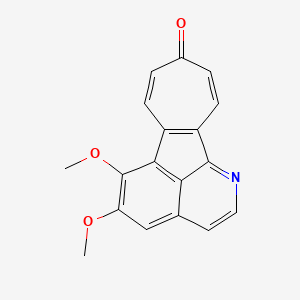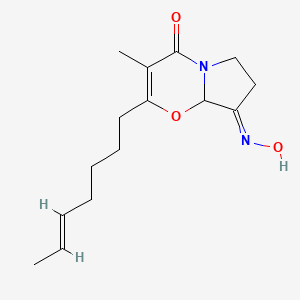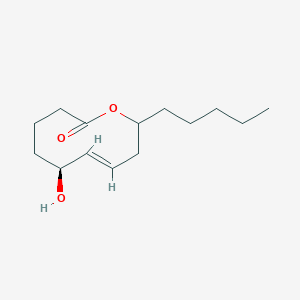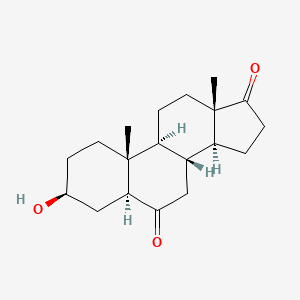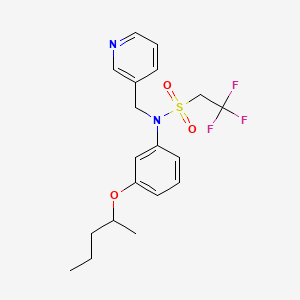
Senkyunolide H
Descripción general
Descripción
Senkyunolide H: is a chemical compound known for its unique structure and properties It belongs to the class of 2-benzofurans and is often referred to by its IUPAC name
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Senkyunolide H is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities. Research has shown that it may have antioxidant and anti-inflammatory properties, making it a candidate for further investigation in biological systems .
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry: Industrially, this compound can be used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
Target of Action
Senkyunolide H has been reported to interact with several targets. It has been found to be effective in preventing cerebral ischemic stroke . The compound’s primary targets include proteins involved in the regulation of transcription from RNA polymerase II promoter, epidermal growth factor receptor signaling pathway, phosphatidylinositol-mediated signaling, and nitric oxide synthase regulator activity .
Mode of Action
This compound interacts with its targets to bring about changes at the molecular level. It has been shown to have a role in treating cerebral ischemic stroke via regulating some biological processes . It also protects PC12 cells from oxygen glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. The Kyoto Encyclopedia of Genes and Genomes analysis showed that the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was significantly enriched . It also seems to be related to the coagulation cascade .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been reported to significantly decrease the neurological scores, infarct volume, and neuronal death in the middle cerebral artery occlusion mice . It also protects PC12 cells from OGD/R-induced cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to be relatively stable to heat, acid, and oxygen . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1(3H)-isobenzofuranone as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Senkyunolide H can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Senkyunolide H: Another member of the 2-benzofurans class, known for its biological activities.
(3Z,5S,6R,7S,8R,8aS)-3-(octylimino)hexahydro[1,3]thiazolo[3,4-a]pyridine-5,6,7,8-tetrol: A compound with a similar structure but different functional groups and properties.
Uniqueness: What sets this compound apart is its unique combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-OBEBJBLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94596-27-7 | |
| Record name | Senkyunolide H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENKYUNOLIDE H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities attributed to Senkyunolide H?
A1: this compound exhibits various pharmacological effects, including:
- Anti-platelet aggregation: Studies show this compound can inhibit ADP-induced platelet aggregation, potentially contributing to its cardiovascular benefits. []
- Neuroprotective effects: Research suggests this compound may offer neuroprotection through mechanisms like regulating autophagy in neuronal cells via the P13K/AKT/mTOR signaling pathway. []
- Anti-inflammatory activity: this compound has demonstrated the ability to attenuate lipopolysaccharide-mediated neuroinflammation in BV2 microglia cells. []
- Antiproliferative effects: In vitro studies suggest this compound can inhibit the proliferation of smooth muscle cells, highlighting its potential in addressing atherosclerosis. [, ]
Q2: How does this compound interact with its targets to exert its effects?
A2: While the exact mechanisms are still under investigation, research suggests:
- ERK and NF-κB pathway regulation: this compound appears to modulate these pathways, contributing to its anti-inflammatory and neuroprotective effects. []
- P13K/AKT/mTOR pathway modulation: This pathway is implicated in this compound's influence on neuronal cell autophagy, potentially impacting its neuroprotective properties. []
Q3: Are there any in vivo studies supporting the therapeutic potential of this compound?
A3: Yes, animal studies have shown that:
- Cerebral Ischemia: this compound loaded nanoparticles effectively reduced brain tissue water content and neuronal apoptosis in a rat model of cerebral ischemia. []
- Migraine: Research using a rat model of migraine suggests this compound crosses the blood-brain barrier and might contribute to the therapeutic effects of Dachuanxiong Decoction. []
Q4: Is there evidence of this compound inducing resistance or cross-resistance?
A4: The available research does not provide specific information about this compound inducing resistance or cross-resistance. Further investigation is needed to explore this aspect.
Q5: What is the molecular formula and weight of this compound?
A5:
Q6: What are the key structural features of this compound?
A6: this compound is a phthalide derivative characterized by:
- Two hydroxyl groups at the 6- and 7-positions on the tetrahydrofuran ring, with a (Z)-configuration for the double bond in the butylidene side chain and specific stereochemistry at carbons 6 and 7. [, , , , ]
Q7: How does the structure of this compound relate to its activity?
A7: Structure-activity relationship (SAR) studies indicate that:
- The (Z)-configuration of the double bond in the butylidene side chain is crucial for its antiproliferative activity. []
- The presence of the two hydroxyl groups at the 6 and 7 positions contributes significantly to its anti-competent effect on smooth muscle cell proliferation. []
Q8: What are the common analytical techniques used to characterize and quantify this compound?
A8: Several analytical methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): Frequently coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification and quantification. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze volatile components, including this compound, in essential oil extracts. []
- Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with MS/MS for sensitive and rapid analysis in complex matrices like herbal extracts. [, ]
- Nuclear Magnetic Resonance (NMR): Used for structural elucidation and confirmation. [, , ]
Q9: What are the common methods for extracting this compound from Ligusticum chuanxiong?
A9: Various extraction techniques are utilized, including:
- Traditional solvent extraction: Often involves ethanol or methanol. [, , ]
- Microwave-assisted extraction (MAE): Employs microwave energy to accelerate extraction, potentially with ionic liquids as solvents. [, , , ]
- Supercritical fluid extraction (SFE): Utilizes supercritical CO2, offering a greener alternative. [, ]
- High-pressure ultrasonic-assisted extraction: Employs high pressure and ultrasound to enhance extraction efficiency. []
Q10: How stable is this compound under various storage conditions?
A: * Susceptibility to degradation: this compound can degrade under natural conditions, especially with exposure to light and heat. [, ]* Changes during storage: Studies show significant changes in this compound levels in Chuanxiong Rhizoma during storage, impacting its quality and therapeutic potential. []* Recommended storage: Storing Chuanxiong Rhizoma in a cool, dark, and dry environment is recommended to minimize degradation. []
Q11: Have there been any studies on formulating this compound to improve its stability or bioavailability?
A: While specific formulation strategies for this compound are not extensively discussed in the provided research, one study explored its encapsulation in lipid nanoparticles to improve its delivery to the brain for treating cerebral ischemia. [] Further research is needed to explore diverse formulation approaches for enhanced stability and bioavailability.
Q12: What is known about the metabolism of this compound?
A:
- Hepatic Metabolism: In vitro studies using rat and human hepatocytes identified ten metabolites of this compound, primarily generated through hydroxylation, hydration, glucuronidation, and GSH conjugation. []
- In vivo metabolites: Following oral administration of Chuanxiong Rhizoma extract to rats, Senkyunolide I and this compound were detected in plasma and liver. []
Q13: Are there significant differences in this compound pharmacokinetics between normal and diseased states?
A: Research using a rat model of migraine showed that the absorption of this compound was significantly increased in migrainous rats compared to normal rats after oral administration of Chuanxiong Rhizoma extract. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



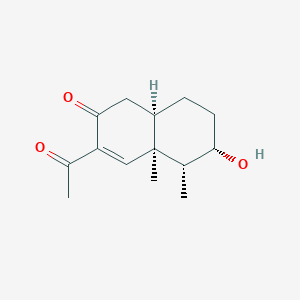
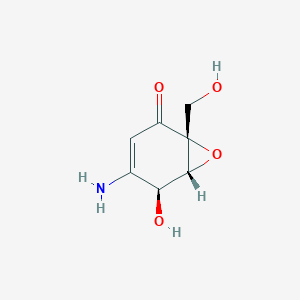
![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
